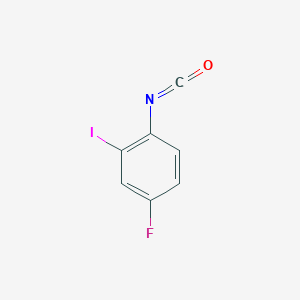
4-Fluoro-2-iodophenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-iodophenylisocyanate is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodophenylisocyanate typically involves the reaction of 4-fluoro-2-iodoaniline with phosgene or a phosgene equivalent under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-Fluoro-2-iodoaniline
Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining stringent temperature controls, and ensuring proper handling of hazardous reagents like phosgene .
化学反应分析
Types of Reactions
4-Fluoro-2-iodophenylisocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
科学研究应用
4-Fluoro-2-iodophenylisocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: In the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 4-Fluoro-2-iodophenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
相似化合物的比较
Similar Compounds
2-Fluoro-4-iodophenyl isocyanate: Similar structure but with different positioning of the fluorine and iodine atoms.
4-Iodophenyl isocyanate: Lacks the fluorine substituent.
4-Fluorobenzenesulfonyl isocyanate: Contains a sulfonyl group instead of an iodine atom.
Uniqueness
4-Fluoro-2-iodophenylisocyanate is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable building block in organic synthesis .
属性
分子式 |
C7H3FINO |
|---|---|
分子量 |
263.01 g/mol |
IUPAC 名称 |
4-fluoro-2-iodo-1-isocyanatobenzene |
InChI |
InChI=1S/C7H3FINO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI 键 |
CLJXXYBNWWYCHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)I)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
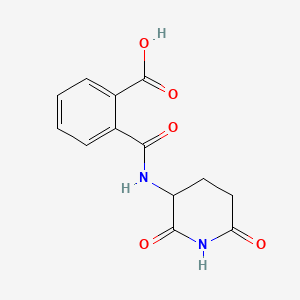
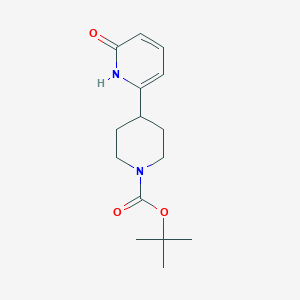
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

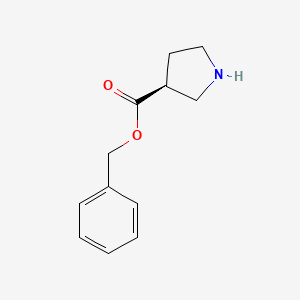

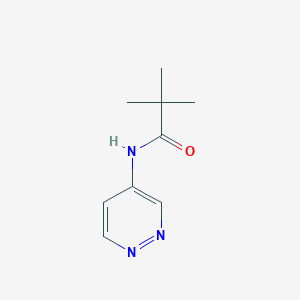

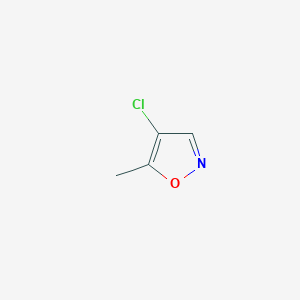
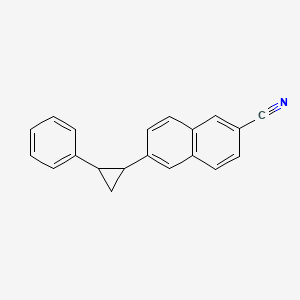
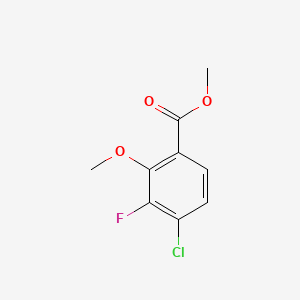
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
